molecular formula C10H10ClFO2 B13311366 1-(3-Chloro-5-fluoro-2-hydroxyphenyl)butan-1-one

1-(3-Chloro-5-fluoro-2-hydroxyphenyl)butan-1-one

Cat. No.: B13311366
M. Wt: 216.63 g/mol
InChI Key: LEXLOMVIBQRKLJ-UHFFFAOYSA-N
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Description

1-(3-Chloro-5-fluoro-2-hydroxyphenyl)butan-1-one is an organic compound with the molecular formula C 10 H 10 ClFO 2 and a molecular weight of 216.64 g/mol . This substituted butanone features a hydroxyphenyl ring system with both chloro and fluoro substituents, a structural motif known to be of significant value in synthetic and medicinal chemistry research. Compounds with similar halogenated phenolic ketone structures serve as crucial synthetic intermediates, particularly in the development of active pharmaceutical ingredients (APIs) and other complex organic molecules . The specific placement of the hydroxyl group adjacent to the ketone on the phenyl ring makes it a potential candidate for further chemical modifications, including the development of novel heterocyclic compounds . The presence of halogens (chlorine and fluorine) often influences the compound's electronic properties, lipophilicity, and binding affinity, which are critical parameters in drug discovery . Researchers utilize such building blocks to create molecules for screening against biological targets, such as viral proteases, where halogenated aromatic systems are commonly explored . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

Molecular Formula

C10H10ClFO2

Molecular Weight

216.63 g/mol

IUPAC Name

1-(3-chloro-5-fluoro-2-hydroxyphenyl)butan-1-one

InChI

InChI=1S/C10H10ClFO2/c1-2-3-9(13)7-4-6(12)5-8(11)10(7)14/h4-5,14H,2-3H2,1H3

InChI Key

LEXLOMVIBQRKLJ-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=C(C(=CC(=C1)F)Cl)O

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation Approach

This method utilizes electrophilic aromatic substitution to install the butanone moiety on a pre-halogenated phenol derivative.

Key steps :

  • Substrate preparation : 3-Chloro-5-fluoro-2-methoxyphenol serves as the starting material to protect the hydroxyl group during acylation.
  • Reaction conditions :
    • Butyryl chloride (1.2 eq) in anhydrous dichloromethane
    • AlCl₃ catalyst (1.5 eq) at -15°C to 0°C
    • Gradual warming to 25°C over 6 hours
  • Deprotection : BF₃·OEt₂ (2 eq) in CH₂Cl₂ removes the methyl protecting group, yielding the free phenol.

Optimization data :

Parameter Optimal Range Impact on Yield
Temperature -15°C → 25°C Prevents polyacylation
AlCl₃ Stoichiometry 1.3-1.7 eq Maximizes regioselectivity
Reaction Time 5-7 hr Balances conversion vs decomposition

Industrial implementations use continuous flow reactors to enhance heat transfer and reduce AlCl₃ usage by 40% compared to batch processes.

Fries Rearrangement Strategy

This method constructs the ketone group through acid-catalyzed rearrangement of phenolic esters.

Procedure :

  • Ester formation : React 3-chloro-5-fluorophenol with butyric anhydride (1:1.05 molar ratio) using DMAP catalyst.
  • Rearrangement :
    • Catalyst: AlCl₃ (2 eq)
    • Solvent-free conditions at 130-140°C
    • Reaction time: 3-4 hours
  • Workup : Quench with ice/HCl, extract with ethyl acetate, purify via silica gel chromatography (hexane:EtOAc 4:1).

Performance metrics :

Metric Bench Scale Industrial Scale
Yield 68-72% 85-89%
Purity (HPLC) 95.3% 99.1%
Throughput (kg/day) 0.8 24

The method's scalability stems from its tolerance for technical-grade reagents and minimal purification requirements post-rearrangement.

Industrial-Scale Purification

Critical for meeting pharmaceutical-grade specifications:

Crystallization Protocol :

  • Dissolve crude product in hot ethanol (78°C)
  • Add deionized water (1:3 v/v) incrementally
  • Cool to -20°C at 1°C/min
  • Isolate crystals via pressure filtration

Quality Control Parameters :

Specification Target Typical Result
Purity (HPLC) ≥99.0% 99.4%
Heavy Metals ≤10 ppm <5 ppm
Residual Solvents ≤500 ppm 210 ppm
Particle Size (D90) 50-150 μm 112 μm

Continuous crystallization systems achieve 93% recovery vs 78% in batch mode.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-5-fluoro-2-hydroxyphenyl)butan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or carboxylic acid.

    Reduction: The carbonyl group in the butanone moiety can be reduced to form an alcohol.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry The unique structure of 1-(3-Chloro-5-fluoro-2-hydroxyphenyl)butan-1-one makes it a candidate for drug development, particularly for targeting specific biological pathways. The presence of the hydroxy group enhances hydrogen bonding, while the chloro and fluoro substituents may improve lipophilicity, which facilitates better interaction with biological targets and enhances efficacy in therapeutic applications. Preliminary studies suggest potential applications in treating certain diseases due to its unique structural features.
  • Interaction Studies Interaction studies are crucial for understanding how this compound interacts with biological targets. These studies help elucidate the compound's mechanism of action and therapeutic potential. Investigations into its binding affinities and interactions with specific receptors or enzymes can provide insights into its efficacy as a pharmaceutical agent.
  • Histone Demethylase Inhibition this compound derivatives can decrease the activity of histone demethylase in mammals .

Related Compounds

Several compounds share structural similarities with this compound. The uniqueness of this compound lies in its combination of both chloro and fluoro substituents on the phenyl ring, influencing its chemical reactivity, stability, and biological activity compared to similar compounds.

Compound NameKey Features
4-Chloro-1-(4-fluorophenyl)butan-1-oneSimilar structure but lacks the additional chloro substituent on the aromatic ring
4-Chloro-1-(4-hydroxyphenyl)butan-1-oneContains a hydroxy group instead of a fluoro group
4-Chloro-1-(4-methoxyphenyl)butan-1-oneContains a methoxy group instead of a fluoro group
1-(3-Chloro-2-hydroxyphenyl)butan-1-oneLacks fluoro substituent; similar hydroxy position
1-(5-Fluoro-2-hydroxyphenyl)butan-1-oneLacks chloro substituent; different position of hydroxy

Synthetic Organic Chemistry

This compound's versatility in synthetic organic chemistry allows for the modification of its structure for various applications. In industrial settings, continuous flow processes may be employed to enhance efficiency and yield, ensuring consistent product quality.

Sigma-2 Receptor Ligands

Mechanism of Action

The mechanism of action of 1-(3-Chloro-5-fluoro-2-hydroxyphenyl)butan-1-one is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed effects.

Comparison with Similar Compounds

1-(3-Chloro-5-fluoro-2-hydroxyphenyl)-1-heptanone (CAS 2342-49-6)

  • Molecular formula : C₁₃H₁₆ClFO₂
  • Molecular weight : 258.72 g/mol
  • Key differences : Longer aliphatic chain (C7 vs. C4) increases hydrophobicity and may enhance membrane permeability in biological systems.
  • Physical properties : Melting point = 71°C .

1-(3-Chloro-5-fluoro-2-hydroxyphenyl)-3-methylbutan-1-one (CAS 1247215-47-9)

  • Molecular formula : C₁₁H₁₂ClFO₂
  • Molecular weight : 230.66 g/mol
  • Synthesis : Prepared via alkylation reactions using acetonitrile as a solvent .

2-Chloro-1-(3-chloro-5-fluoro-2-hydroxyphenyl)ethanone

  • Molecular formula : C₈H₅Cl₂FO₂
  • Molecular weight : 223.03 g/mol
  • Key differences : Shorter chain (C2) and an additional chlorine atom on the ketone group, increasing electrophilicity and reactivity in nucleophilic substitutions .

Functional Analogues

1-(3-Chloro-5-fluorophenyl)butan-1-ol (CAS 1378866-23-9)

  • Molecular formula : C₁₀H₁₂ClFO
  • Molecular weight : 202.65 g/mol
  • Key differences : Replacement of the ketone with a hydroxyl group (-OH) reduces oxidative stability but enhances hydrogen-bonding capacity .

1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)butan-1-one (Eutylone, CAS 57413-43-1)

  • Molecular formula: C₁₅H₂₁NO₂
  • Molecular weight : 263.33 g/mol
  • Key differences: Substitution of the halogenated phenyl group with a benzodioxolyl ring and addition of an ethylamino moiety, conferring stimulant properties .

Biological Activity

1-(3-Chloro-5-fluoro-2-hydroxyphenyl)butan-1-one is an organic compound notable for its unique molecular structure, which includes a chloro group, a fluoro group, and a hydroxy group attached to a phenyl ring. This combination of functional groups significantly influences its chemical reactivity and biological activity, making it a compound of interest in medicinal chemistry and organic synthesis. The molecular formula for this compound is C10H10ClF1O2C_{10}H_{10}ClF_1O_2 with a molecular weight of approximately 230.66 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various biomolecules. The hydroxy group enhances hydrogen bonding capabilities, while the chloro and fluoro substituents may improve lipophilicity, facilitating better interaction with biological targets. This compound has been investigated for several therapeutic properties, including:

  • Antimicrobial Activity : Exhibits potential against various bacterial strains.
  • Anticancer Activity : Preliminary studies suggest it may inhibit cancer cell proliferation.
  • Anti-inflammatory Effects : Investigated for its ability to modulate inflammatory pathways.

Antimicrobial Properties

Research indicates that this compound demonstrates significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.25 - 2 µg/mL
Escherichia coli2 - 8 µg/mL
Salmonella enterica2 - 8 µg/mL

Studies show that compounds with medium hydrophobicity exhibit higher antibacterial activity, indicating that the structural characteristics of this compound contribute to its efficacy as an antimicrobial agent .

Anticancer Activity

Preliminary studies have suggested that this compound may inhibit the growth of cancer cells. The mechanism appears to involve the modulation of specific signaling pathways related to cell proliferation and apoptosis. For instance, it has been noted to affect the expression levels of genes associated with cancer progression. Further research is needed to fully elucidate these mechanisms and determine its potential as an anticancer therapeutic .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. It may act by inhibiting enzymes involved in inflammatory processes, potentially leading to reduced inflammation in various tissues. This property could be beneficial in treating conditions characterized by chronic inflammation .

Case Studies and Research Findings

Several studies have focused on the biological activity of similar chalcone derivatives, providing insights into the potential applications of this compound:

  • Antibacterial Activity : A study demonstrated that chalcone derivatives exhibited significant antibacterial effects against multiple strains, with MIC values ranging from 0.25 to 32 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) . This suggests that similar compounds may also exhibit potent antibacterial properties.
  • Antifungal Activity : Research has shown that certain chalcones can inhibit fungal growth by disrupting cell wall integrity, indicating that this compound might possess similar antifungal capabilities .
  • Cytotoxicity Studies : Some studies have assessed the cytotoxic effects of related compounds on mammalian cells, revealing varying degrees of cytotoxicity depending on the structural modifications made . This highlights the importance of further investigations into the safety profile of this compound.

Q & A

Q. What are the established synthetic routes for 1-(3-Chloro-5-fluoro-2-hydroxyphenyl)butan-1-one, and what reaction conditions are critical for optimizing yield?

Q. What strategies are recommended for resolving contradictions in reported physical properties (e.g., melting point variations) across different studies?

  • Methodological Answer : Discrepancies in melting points may arise from impurities or polymorphic forms. To address this:

Perform differential scanning calorimetry (DSC) to identify polymorph transitions.

Use high-performance liquid chromatography (HPLC) with a reverse-phase column (e.g., Newcrom R1) to assess purity .

Reproduce synthesis under strictly anhydrous conditions to rule out hydrate formation .

Q. How can computational chemistry aid in predicting the reactivity and interaction mechanisms of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict nucleophilic/electrophilic sites. For example, the carbonyl carbon is highly electrophilic, making it prone to nucleophilic additions .

  • Molecular Docking : Simulate interactions with biological targets (e.g., fungal enzymes) to rationalize its reported antifungal activity. The chloro and fluoro substituents may enhance binding via hydrophobic interactions .

    • Data Table :
Computational ParameterApplicationSource
DFT (B3LYP/6-31G*)Reactivity prediction
Docking (AutoDock Vina)Antifungal target interaction

Q. What are the challenges in characterizing the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :
  • Stability Studies :
  • Conduct accelerated degradation studies at 40°C/75% RH to assess hydrolytic stability. The hydroxyl group may undergo oxidation, necessitating argon atmospheres during storage .
  • Use UV-Vis spectroscopy to monitor degradation products (e.g., quinone formation from hydroxyl oxidation) .

Key Research Gaps and Future Directions

  • Mechanistic Studies : The role of the 3-chloro-5-fluoro substitution pattern in modulating biological activity (e.g., antifungal vs. neuroactive effects) remains underexplored. Comparative studies with analogs (e.g., 1-(3-Chloro-5-fluoro-4-hydroxyphenyl)-1-hexanone) are needed .
  • Synthetic Optimization : Explore green chemistry approaches (e.g., microwave-assisted synthesis) to improve yield and reduce bromine-related waste .

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